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Compound of Interest

Compound Name: 3-(2-Phenylethoxy)aniline

CAS No.: 75058-73-0

Cat. No.: B183819

Get Quote

Executive Summary
3-(2-Phenylethoxy)aniline (CAS: 75058-73-0 or 17399-24-5) is a highly versatile organic

intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs)

and complex agrochemicals[1]. Featuring an aniline core substituted at the meta position with a

2-phenylethoxy group, its molecular formula is C₁₄H₁₅NO with a molecular weight of 213.28

g/mol [2].

For researchers and drug development professionals, definitive structural elucidation of this

compound is critical to ensure downstream synthetic fidelity. This whitepaper provides an

authoritative, in-depth guide to the spectroscopic characterization (NMR, FT-IR, and MS) of 3-
(2-phenylethoxy)aniline, detailing not just the analytical results, but the mechanistic causality

and self-validating protocols required to achieve them[3].

Analytical Workflow Architecture
To establish absolute structural certainty, an orthogonal analytical approach is required. The

workflow below outlines the integration of magnetic resonance, vibrational spectroscopy, and

mass spectrometry.
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Fig 1. Multi-modal spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive carbon-proton framework of the molecule. The

presence of two strong electron-donating groups (-NH₂ and -OR) on the central aromatic ring

creates distinct shielding effects that must be carefully mapped.
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Self-Validating Protocol
Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the analyte in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

System Suitability & Validation: Prior to acquisition, perform automated tuning, matching, and

shimming on a known standard (e.g., ethylbenzene) to verify lineshape (<0.5 Hz at 50%

peak height) and calibrate the 90° pulse width. This ensures the system is quantitatively

reliable before introducing the unknown.

Acquisition: Acquire ¹H NMR (400 MHz, 16 scans, D1=1.0s) and ¹³C NMR (100 MHz, 1024

scans, D1=2.0s) at 298 K.

Causality & Rationale: CDCl₃ is selected because 3-(2-phenylethoxy)aniline is moderately

non-polar and highly soluble in this solvent. Crucially, CDCl₃ lacks exchangeable acidic

protons, preventing rapid deuterium exchange with the primary amine (-NH₂), allowing it to be

observed as a distinct broad singlet. The 2.0s relaxation delay (D1) in ¹³C acquisition ensures

the complete longitudinal relaxation of quaternary carbons (C1, C3, and C-ipso), preventing

artificial signal suppression.

¹H NMR Spectral Data
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Chemical Shift
(ppm)

Multiplicity Integration
Assignment &
Mechanistic
Rationale

7.20 - 7.35 Multiplet (m) 5H

Phenyl ring protons:

Standard aromatic

environment,

unaffected by strong

resonance donors.

7.05 Triplet (t), J = 8.0 Hz 1H

Aniline H-5: Meta to

both -NH₂ and -OR

groups; experiences

minimal resonance

shielding.

6.30 - 6.35 Multiplet (m) 2H

Aniline H-4, H-6:

Ortho/para to the

electron-donating

groups; heavily

shielded via +M

resonance.

6.25 Triplet (t), J = 2.2 Hz 1H

Aniline H-2: Ortho to

both -NH₂ and -OR;

experiences maximum

synergistic shielding.

4.15 Triplet (t), J = 7.0 Hz 2H

-O-CH₂-: Strongly

deshielded by the

adjacent

electronegative

oxygen atom.

3.60 Broad Singlet (br s) 2H

-NH₂: Primary amine

protons; broad due to

quadrupolar relaxation

of ¹⁴N.

3.05 Triplet (t), J = 7.0 Hz 2H -CH₂-Ph: Benzylic

protons; moderately
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deshielded by the

adjacent phenyl ring.

¹³C NMR Spectral Data
Chemical Shift (ppm) Assignment Structural Significance

160.2 Aniline C3 (C-O)

Highly deshielded quaternary

carbon directly bound to

oxygen.

147.5 Aniline C1 (C-NH₂)
Deshielded quaternary carbon

directly bound to nitrogen.

138.5 Phenyl C-ipso
Quaternary carbon of the

terminal phenyl ring.

130.1 Aniline C5
Least shielded methine carbon

on the aniline core.

129.0, 128.5, 126.5 Phenyl C-o, C-m, C-p
Standard terminal aromatic

carbons.

108.3, 104.2, 101.5 Aniline C6, C4, C2
Highly shielded by the +M

effect of the heteroatoms.

68.5 -O-CH₂-
Aliphatic carbon bound to

oxygen.

35.8 -CH₂-Ph Benzylic aliphatic carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides critical confirmation of the functional groups, specifically the primary amine and

the ether linkage, which dictate the molecule's reactivity[2].

Self-Validating Protocol
Background Acquisition: Collect a background spectrum of the clean diamond Attenuated

Total Reflectance (ATR) crystal (32 scans, 4000-400 cm⁻¹).
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System Suitability & Validation: Verify that the background single-beam energy profile

matches the manufacturer's baseline. Ensure sample transmittance is >95% at the baseline

and peak maximum absorbance is between 0.4 and 0.8 AU to prevent detector saturation

and non-linear Beer-Lambert deviations.

Acquisition: Apply 2-3 mg of neat sample to the crystal, apply consistent anvil pressure, and

collect 32 scans at 4 cm⁻¹ resolution.

Causality & Rationale: ATR-FTIR is strictly preferred over traditional KBr transmission pelleting.

KBr is highly hygroscopic; absorbed atmospheric moisture yields a massive, broad O-H stretch

at ~3400 cm⁻¹, which would completely obscure the critical N-H stretching doublet of the

aniline group. ATR preserves the sample in its native state.

FT-IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450, 3360 Medium, Doublet

N-H Stretch: Diagnostic

asymmetric and symmetric

stretches of a primary amine.

3030 Weak

C-H Stretch (Aromatic): sp²

hybridized carbon-hydrogen

bonds.

2920, 2850 Weak

C-H Stretch (Aliphatic): sp³

hybridized carbon-hydrogen

bonds of the ethyl chain.

1620 Medium
N-H Bend: Scissoring motion

of the primary amine.

1590, 1490 Strong
C=C Stretch: Aromatic ring

skeletal vibrations.

1250 Strong

C-O-C Asymmetric Stretch:

Diagnostic of the aryl alkyl

ether linkage.

1050 Medium

C-O-C Symmetric Stretch:

Secondary confirmation of the

ether bond.

Mass Spectrometry (LC-ESI-MS/MS)
Mass spectrometry confirms the exact molecular weight (213.28 g/mol ) and provides structural

connectivity data through controlled fragmentation.

Self-Validating Protocol
Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol:Water (50:50,

v/v) modified with 0.1% Formic Acid.

System Suitability & Validation: Infuse a standardized tuning mix (e.g., Agilent ESI-L) to

calibrate the mass axis. The system must demonstrate a mass accuracy of <5 ppm and a
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stable Total Ion Chromatogram (TIC) baseline before sample injection.

Acquisition: Inject 2 µL into the LC-ESI-MS system operating in positive ion mode (+ESI).

Apply Collision-Induced Dissociation (CID) at 15-30 eV for MS/MS fragmentation.

Causality & Rationale: The addition of 0.1% formic acid acts as a proton source, forcefully

protonating the basic aniline nitrogen to guarantee a robust pseudo-molecular ion [M+H]⁺

signal. Electrospray Ionization (ESI) is selected as a "soft" ionization technique to prevent

premature fragmentation in the source, allowing structural deconstruction to be tightly

controlled within the collision cell via CID.

MS/MS Fragmentation Data
m/z Observed Ion Type

Fragment Assignment &
Mechanism

214.1 [M+H]⁺

Intact Molecular Ion:

Protonated 3-(2-

phenylethoxy)aniline.

110.1 Fragment

[HO-C₆H₄-NH₂ + H]⁺:

Cleavage of the O-CH₂ bond

with charge retention on the

aniline core (equivalent to

protonated 3-aminophenol).

105.1 Fragment

[Ph-CH₂-CH₂]⁺: Phenethyl

cation generated via

heterolytic cleavage of the

ether oxygen-carbon bond.

91.1 Fragment

[C⇇H⇇]⁺: Tropylium ion;

formed via rearrangement and

loss of CH₂ from the phenethyl

cation. A classic hallmark of

benzyl-containing compounds.

Conclusion
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The structural identity of 3-(2-phenylethoxy)aniline is unequivocally verified through this multi-

modal approach. ¹H and ¹³C NMR confirm the meta-substitution pattern and the highly shielded

nature of the aniline core. FT-IR definitively identifies the primary amine and ether functional

groups without interference from sample prep artifacts. Finally, LC-ESI-MS/MS confirms the

molecular mass and maps the connectivity of the phenethyl chain to the aniline core via

diagnostic CID fragmentation pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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